INDIUM FLUORIDE TRIHYDRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

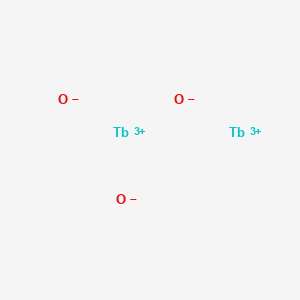

Indium Fluoride Trihydrate, also known as Indium (III) fluoride trihydrate or Indium trifluoride trihydrate, is a compound with the linear formula InF3 · 3H2O . It is a white solid and has a molecular weight of 225.86 .

Synthesis Analysis

Indium (III) fluoride is formed by the reaction of indium (III) oxide with hydrogen fluoride or hydrofluoric acid . It is used in the synthesis of non-oxide glasses .

Molecular Structure Analysis

Indium (III) fluoride has a rhombohedral crystal structure, very similar to that of rhodium (III) fluoride . Each Indium center is octahedral .

Chemical Reactions Analysis

Indium (III) fluoride is used in the synthesis of non-oxide glasses . It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrins .

Physical And Chemical Properties Analysis

Indium (III) fluoride trihydrate is a white solid . It is slightly soluble in water . It has a molecular weight of 225.86 and a molecular formula of F3H6InO3 .

Scientific Research Applications

Optoelectronic Applications

Indium Fluoride Trihydrate: is utilized in the production of indium oxide thin films . These thin films are integral to various optoelectronic devices due to their excellent electrical conductivity and transparency. They are used in liquid crystal displays (LCDs) , light-emitting diodes (LEDs) , and photovoltaic cells . The high purity of Indium Fluoride Trihydrate ensures the quality and efficiency of the thin films produced.

Fabrication of Non-Oxide Glasses

This compound plays a crucial role in synthesizing non-oxide glasses . These glasses are essential for advanced technologies, including fiber optics and laser technology . The unique properties of non-oxide glasses, such as their low phonon energy, make them suitable for these applications.

Quantum Dot Surface Treatment

Indium-based quantum dots: benefit from surface fluorination treatment using Indium Fluoride Trihydrate . This treatment enhances the photoluminescence quantum yield of the quantum dots, which is vital for their use in bioimaging and optoelectronics .

Catalyst in Organic Synthesis

Indium Fluoride Trihydrate acts as a catalyst in the chemoselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes , forming cyanohydrins . This reaction is significant in organic synthesis, where cyanohydrins serve as valuable intermediates for producing amino acids, alpha-hydroxy acids, and other pharmaceuticals.

Electrolyte Additive in Li-Metal Batteries

The compound is researched as an electrolyte additive for Li-metal batteries . It can potentially enhance the cycling performance of these batteries, which are promising for high-energy-density storage solutions.

Medical and Biological Applications

Indium Fluoride Trihydrate, through its complexes, emits Auger electrons , making it suitable for a range of biological and medical applications . These include bioimaging , radiopharmaceuticals , and photodynamic chemotherapy . The properties of the complexes can vary depending on the primary ligand used in their synthesis, which allows for tailored applications in medicine.

Safety And Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of indium fluoride trihydrate can be achieved through a precipitation reaction between indium nitrate and sodium fluoride in the presence of water.", "Starting Materials": [ "Indium nitrate", "Sodium fluoride", "Water" ], "Reaction": [ "Dissolve indium nitrate in water to form a clear solution", "Add sodium fluoride to the solution and stir until the mixture becomes cloudy", "Continue stirring for several hours to allow the precipitation reaction to complete", "Filter the resulting solid and wash with water to remove any impurities", "Dry the solid at a low temperature to obtain indium fluoride trihydrate" ] } | |

CAS RN |

14166-78-0 |

Product Name |

INDIUM FLUORIDE TRIHYDRATE |

Molecular Formula |

F3H6InO3 |

Molecular Weight |

225.86 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)